molecular formula C14H22ClNO2 B1397646 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride CAS No. 1220036-83-8

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

Cat. No. B1397646
M. Wt: 271.78 g/mol
InChI Key: YVWOCSLMGKKIRN-UHFFFAOYSA-N
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Description

“4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1219980-01-4 . It has a molecular weight of 257.76 . This compound is typically in powder form and is stored at room temperature .


Physical And Chemical Properties Analysis

“4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 257.76 .

Scientific Research Applications

Serotonin Reuptake Inhibition

Paroxetine hydrochloride, a derivative similar to 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, functions as a selective serotonin reuptake inhibitor. This compound has applications in treating various disorders including depression, generalized anxiety disorder, obsessive-compulsive disorder, and posttraumatic stress disorder. The properties and effects of this compound have been extensively studied, providing insights into its pharmaceutical applications (Germann et al., 2013).

Metabolic Activity

Compounds with structural similarities to 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride have been observed to influence metabolic activities in animal models. For instance, certain piperidine derivatives have shown to reduce food intake and weight gain in obese rats, indicating potential applications in weight management and obesity research (Massicot et al., 1985).

Thermogenic Effects

Another study on a non-amphetaminic compound structurally related to 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride demonstrated an increase in energy expenditure and resting metabolic rate in rats. This indicates potential applications in understanding and managing metabolic disorders (Massicot et al., 1985).

Opiate Activity

Research on piperidine derivatives has also explored their potential in opiate analgesics. These studies have shown that specific modifications in the piperidine nucleus can yield potent mu-opiate agonists, suggesting applications in pain management and anesthesiology (Galt et al., 1989).

Receptor Binding Studies

Halogenated 4-(phenoxymethyl)piperidines, similar in structure to 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, have been synthesized and studied for their receptor binding properties, specifically for σ-1 receptors. This has implications in neurological studies and the development of imaging probes for brain research (Waterhouse et al., 1997).

Anti-Inflammatory and Antioxidant Properties

Some derivatives of piperidines have been evaluated for their anti-inflammatory and antioxidant properties, indicating potential for therapeutic applications in treating inflammation and oxidative stress-related disorders (Geronikaki et al., 2003).

Neuroprotective Agents

Derivatives of piperidine, similar to 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, have been identified as neuroprotective agents, particularly in blocking N-methyl-D-aspartate responses. This suggests potential applications in neurological research and treatment of neurodegenerative diseases (Zhou et al., 1999).

Antifungal and Analgesic Activities

Piperidine derivatives have also been examined for their antifungal and analgesic activities, indicating potential for applications in treating fungal infections and pain management (Rameshkumar et al., 2003).

Parkinsonism Studies

The compound MPTP, a meperidine analog and structurally related to piperidines, has been studied for its effects on the substantia nigra in the brain, providing insights into the mechanisms of parkinsonism (Langston et al., 1983).

Safety And Hazards

The safety data sheet for “4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride” indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

4-(2-phenoxyethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-2-4-14(5-3-1)17-11-10-16-12-13-6-8-15-9-7-13;/h1-5,13,15H,6-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWOCSLMGKKIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

CAS RN

1220036-83-8
Record name Piperidine, 4-[(2-phenoxyethoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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